3-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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Overview
Description
3-(Naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound characterized by its naphthalene and quinazoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multiple steps, starting with the reaction of naphthalene derivatives with appropriate reagents to form the quinazoline core. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of naphthalene derivatives with carbonyl compounds under acidic or basic conditions.
Cyclization Reactions: Cyclization steps are crucial to forming the quinazoline ring system. Cyclization can be achieved using reagents like hydrazine or its derivatives.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups on the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation Reactions: Oxidation can be used to introduce oxygen-containing functional groups, such as hydroxyl or carboxyl groups.
Reduction Reactions: Reduction reactions are employed to reduce nitro groups to amines or to convert carbonyl groups to alcohols.
Substitution Reactions: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Nucleophiles like ammonia or amines, and electrophiles like alkyl halides are often used.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents targeting various diseases. Its structural complexity allows for the creation of molecules with specific biological activities.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-(Naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies, including binding assays and functional assays.
Comparison with Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives with different substituents on the quinazoline ring.
Naphthalene Derivatives: Compounds containing naphthalene with various functional groups.
Coumarin Derivatives: Compounds with a coumarin core structure.
Uniqueness: 3-(Naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its combination of naphthalene and quinazoline structures, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-naphthalen-1-yl-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-17-14-9-8-12(18(23)24)10-15(14)20-19(25)21(17)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXDUEQKPKJEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C=C(C=C4)C(=O)O)NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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